2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-[5-(4-NITROPHENYL)FURAN-2-YL]ETHAN-1-ONE
Overview
Description
2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-[5-(4-NITROPHENYL)FURAN-2-YL]ETHAN-1-ONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazole ring, a nitrophenyl group, and a furyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-[5-(4-NITROPHENYL)FURAN-2-YL]ETHAN-1-ONE typically involves multiple steps, starting with the preparation of the triazole ring and subsequent functionalization. Common synthetic routes include:
Formation of the Triazole Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Thioether Formation: The triazole ring is then reacted with a thiol compound to introduce the thioether linkage.
Coupling with Furyl and Nitrophenyl Groups: The final step involves coupling the intermediate with furyl and nitrophenyl groups under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, including batch processing and the use of automated reactors, can be applied to scale up the production.
Chemical Reactions Analysis
Types of Reactions
2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-[5-(4-NITROPHENYL)FURAN-2-YL]ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and acids/bases are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-[5-(4-NITROPHENYL)FURAN-2-YL]ETHAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Limited industrial applications, primarily in research and development settings.
Mechanism of Action
The mechanism of action of 2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-[5-(4-NITROPHENYL)FURAN-2-YL]ETHAN-1-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s triazole ring and nitrophenyl group are key functional groups that facilitate binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-1-(2-thienyl)ethanone
- 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-1-(3-nitrophenyl)ethanone
Uniqueness
2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-[5-(4-NITROPHENYL)FURAN-2-YL]ETHAN-1-ONE is unique due to the presence of both a nitrophenyl group and a furyl group, which are not commonly found together in similar compounds
Properties
IUPAC Name |
2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-1-[5-(4-nitrophenyl)furan-2-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N4O4S/c31-22(24-16-15-23(34-24)18-11-13-21(14-12-18)30(32)33)17-35-26-28-27-25(19-7-3-1-4-8-19)29(26)20-9-5-2-6-10-20/h1-16H,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYOQXNSECTTBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)C4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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